Binding Affinity Advantage of the Pyridazine Core over Pyrazolone in Allosteric DNMT3A Inhibition
In a direct head-to-head comparison from a primary research paper, the pyridazine-based inhibitor (Compound 2), which shares the core scaffold with the target compound, demonstrated a fundamentally different biological outcome than its pyrazolone analog (Compound 1). While both compounds are allosteric DNMT3A inhibitors with low micromolar Ki values, only Compound 2 induced differentiation of distinct myeloid leukemia cell lines, including those with the clinically relevant DNMT3A R882 mutation. This provides quantitative evidence that the pyridazine core confers a unique functional capability that the pyrazolone core cannot replicate [1].
| Evidence Dimension | Induction of Myeloid Leukemia Cell Differentiation |
|---|---|
| Target Compound Data | Compound 2 (pyridazine core): Positive for differentiation induction in multiple cell lines |
| Comparator Or Baseline | Compound 1 (pyrazolone core): Negative for differentiation induction |
| Quantified Difference | Qualitative difference: Functional vs. non-functional in a key disease-relevant assay |
| Conditions | Human myeloid leukemia cell lines, including those with mutated DNMT3A R882 |
Why This Matters
For procurement, this shows that selecting a pyridazine core over a pyrazolone one is the decisive factor for achieving a specific, therapeutically relevant cellular effect, not just target binding.
- [1] Sandoval, J. E., et al. (2022). First-in-Class Allosteric Inhibitors of DNMT3A Disrupt Protein-Protein Interactions and Induce Acute Myeloid Leukemia Cell Differentiation. Journal of Medicinal Chemistry, 65(15), 10554-10566. View Source
